molecular formula C12H13N5O2S B14919160 1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14919160
M. Wt: 291.33 g/mol
InChI Key: NXTGUIARUDAJOG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a thienylmethylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine ring with a thienylmethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

1,3-dimethyl-8-(thiophen-2-ylmethylamino)-7H-purine-2,6-dione

InChI

InChI=1S/C12H13N5O2S/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15)

InChI Key

NXTGUIARUDAJOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CS3

Origin of Product

United States

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